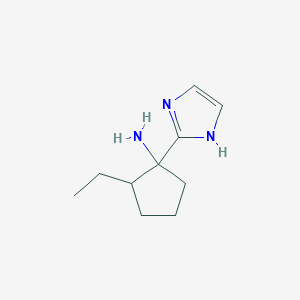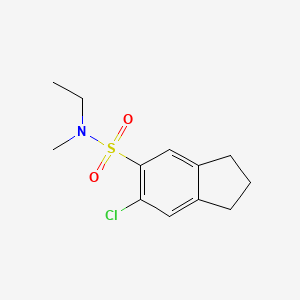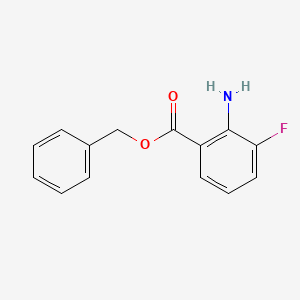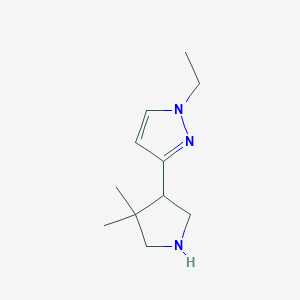
N-(cyclopropylmethyl)-2-fluoro-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-fluoro-6-methylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a fluorine atom at the 2-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-fluoro-6-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-6-methylaniline, is prepared through standard aromatic substitution reactions.
Cyclopropylmethylation: The aniline derivative undergoes a nucleophilic substitution reaction with cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-2-fluoro-6-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated aniline derivatives.
Substitution: Nitro, sulfonyl, or halogenated aniline derivatives.
Applications De Recherche Scientifique
Chemistry: N-(cyclopropylmethyl)-2-fluoro-6-methylaniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-2-fluoroaniline
- N-(cyclopropylmethyl)-6-methylaniline
- N-(cyclopropylmethyl)-2-chloro-6-methylaniline
Comparison: N-(cyclopropylmethyl)-2-fluoro-6-methylaniline is unique due to the presence of both the fluorine atom and the methyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, binding affinity, and specificity in various applications.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-fluoro-6-methylaniline |
InChI |
InChI=1S/C11H14FN/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Clé InChI |
IUBULFTYOSISOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![3-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B13236835.png)
![4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236839.png)
![1-Propyl-6-sulfanyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13236843.png)
![5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile](/img/structure/B13236855.png)
![2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)
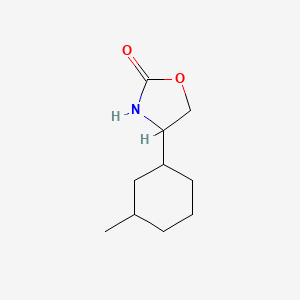
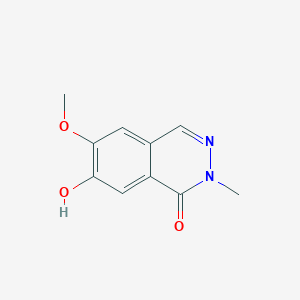
![4-Boc-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236882.png)
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
